![molecular formula C22H26N4O4S B2716138 3-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034531-60-5](/img/structure/B2716138.png)
3-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis and chemical characterization of derivatives related to this compound have been extensively explored. Researchers have developed methodologies for synthesizing various pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties, highlighting their potential in the creation of novel compounds with significant biological activities (Ammar et al., 2004). Additionally, the preparation of sulfonic acid functionalized pyridinium chloride has been investigated for its efficiency as a catalyst in solvent-free conditions, demonstrating the compound's relevance in facilitating green chemistry applications (Moosavi-Zare et al., 2013).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of derivatives related to this chemical structure. For instance, novel sulfonylurea and sulfonamide derivatives synthesized under phase transfer catalysis conditions exhibited potent activity against a range of bacterial and fungal strains, underscoring the compound's potential in developing new antimicrobials (Mohamed et al., 2016).
Anticancer and Antioxidant Properties
Research has also highlighted the anticancer activities of 1,3-dialkylated-pyrimidin-2,4-diones, with several compounds showing significant activity against human tumor cell lines. This points to the potential use of these derivatives in cancer therapy (Singh & Paul, 2006). Additionally, the antioxidant evaluation of pyrazolopyridine derivatives has been conducted, revealing compounds with promising activities that could protect DNA from oxidative damage, indicating their potential as antioxidant agents (Gouda, 2012).
Reconfigurable Exteriors and Tautomers
The study of supramolecular complexes of sulfadiazine and pyridines, including derivatives with structures similar to the compound , has shown reconfigurable exteriors and chameleon-like behavior of tautomers at the co-crystal–salt boundary. This research provides insights into the design of pharmaceutical co-crystals with tailored properties (Elacqua et al., 2013).
properties
IUPAC Name |
3-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-13-12-14(2)16(4)19(15(13)3)31(29,30)25-10-7-17(8-11-25)26-21(27)18-6-5-9-23-20(18)24-22(26)28/h5-6,9,12,17H,7-8,10-11H2,1-4H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNUQDFUUIJYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

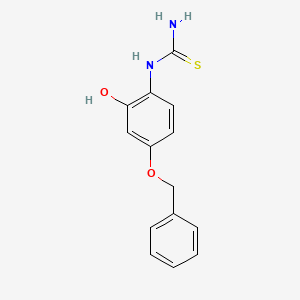
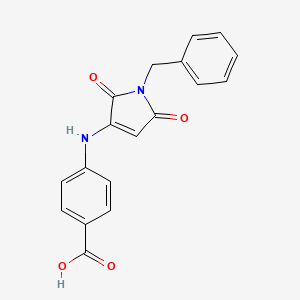


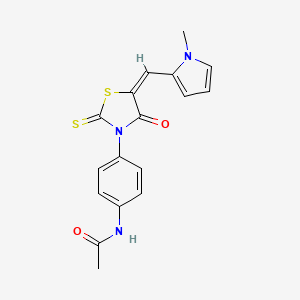
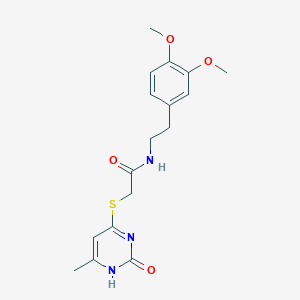
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2716068.png)
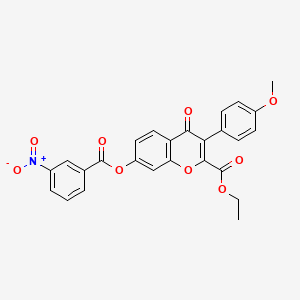
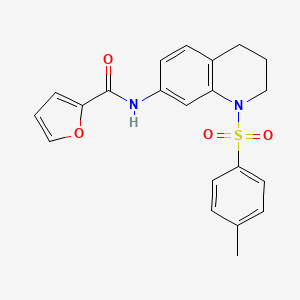
![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)

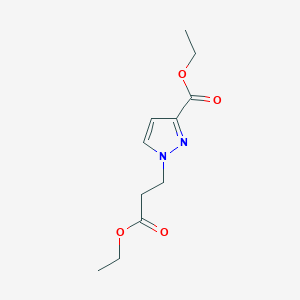

![2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2716077.png)